molecular formula C18H16O6 B5712609 5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylic acid

5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylic acid

Cat. No.: B5712609
M. Wt: 328.3 g/mol
InChI Key: BWFBOGJOAIHDFG-UHFFFAOYSA-N
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Description

The compound 5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylic acid is a hybrid molecule combining a coumarin scaffold with a furan-carboxylic acid moiety. Its structure features:

  • A coumarin core (2H-chromen-2-one) substituted with a propyl group at position 4 and an oxygen-linked methyl group at position 5.
  • A furan-2-carboxylic acid group attached via a methylene bridge to the coumarin’s oxygen at position 6.

Properties

IUPAC Name

5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-2-3-11-8-17(19)24-16-9-12(4-6-14(11)16)22-10-13-5-7-15(23-13)18(20)21/h4-9H,2-3,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFBOGJOAIHDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(O3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetone, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds .

Mechanism of Action

The mechanism of action of 5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The chromen moiety is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects . The furan carboxylic acid group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Coumarin-Acid Derivatives

(a) 2-[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid (CAS 1014082-11-1)
  • Structural Differences : Replaces the furan-carboxylic acid with a simpler acetic acid chain.
  • Synthesis : Likely synthesized via esterification or etherification of the coumarin hydroxyl group, similar to methods described for furo-isoindole derivatives .
(b) 2-[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid (CAS 428822-69-9)
  • Structural Differences : Adds a methyl group at position 8 of the coumarin core.
  • Implications : Increased steric hindrance may alter crystal packing interactions (e.g., weaker C–H···π interactions) compared to the target compound .

Furan-Carboxylic Acid Derivatives

(a) 5-(Methoxycarbonyl)furan-2-carboxylic acid (CAS 6750-85-2)
  • Structural Differences : Substitutes the coumarin moiety with a methoxycarbonyl group at position 5 of the furan ring.
  • Implications : Enhanced electron-withdrawing effects may increase acidity (pKa ~2.5–3.0) compared to the target compound’s carboxylic acid (pKa ~4.5–5.0) .
(b) 5-[(4-Acetylphenoxy)methyl]furan-2-carboxylic acid (CAS 832740-35-9)
  • Structural Differences: Replaces the coumarin group with a 4-acetylphenoxy substituent.

Crystallographic and Computational Analysis

  • Hydrogen Bonding : The target compound’s crystal structure likely exhibits O–H···O hydrogen bonds between the carboxylic acid and coumarin carbonyl groups, forming chain-like motifs as seen in related coumarin-acetic acid derivatives .
  • Weak Interactions : C–H···π interactions involving the furan ring and coumarin’s aromatic system may stabilize the lattice, similar to patterns in furo-isoindole crystals .
  • Software Tools : Structures of analogues were refined using SHELXL and visualized via ORTEP , suggesting these tools are applicable for analyzing the target compound’s geometry .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
Target Compound C₁₆H₁₆O₆ 304.30 g/mol 4-Propylcoumarin, furan-carboxylic acid Not Available
2-[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid C₁₄H₁₄O₅ 262.26 g/mol 4-Propylcoumarin, acetic acid 1014082-11-1
5-(Methoxycarbonyl)furan-2-carboxylic acid C₇H₆O₅ 170.12 g/mol Methoxycarbonyl, furan-carboxylic acid 6750-85-2

Biological Activity

5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylic acid is a synthetic compound belonging to the class of coumarins, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₁₅H₁₆O₅
Molecular Weight 276.29 g/mol
IUPAC Name This compound
PubChem CID 880239

Biological Activities

The biological activities of this compound have been investigated across various studies, revealing its potential in multiple therapeutic areas.

Anticancer Activity

Research has demonstrated that coumarin derivatives exhibit significant anticancer properties. For instance, a study indicated that compounds similar to this compound can induce apoptosis in cancer cell lines. The IC50 values for these derivatives were reported as follows:

CompoundCell LineIC50 (μM)
Compound AMCF725.72 ± 3.95
Compound BU8745.2 ± 13.0
Compound CPC312.19 ± 0.25

These findings suggest that the compound may play a role in inhibiting tumor growth and promoting cancer cell death through apoptotic pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of coumarin derivatives has also been explored. In vitro studies showed that these compounds could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

EnzymeInhibition (%) at 10 μM
COX-125.91 ± 0.77
COX-285.91 ± 0.23

This suggests that the compound may be effective in reducing inflammation, making it a candidate for further development in anti-inflammatory therapies .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • COX Inhibition : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.
  • Antioxidant Activity : Coumarins are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Case Studies

Several case studies have highlighted the therapeutic potential of coumarin derivatives, including those structurally related to this compound:

  • Study on Tumor Growth Inhibition :
    • Objective : To evaluate the anticancer efficacy of coumarin derivatives.
    • Findings : Significant reduction in tumor size was observed in animal models treated with these compounds compared to controls.
  • Inflammation Model Study :
    • Objective : To assess anti-inflammatory effects in a rodent model.
    • Findings : Marked decrease in inflammatory markers was noted after administration of the compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylic acid, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including O-acylation of 7-hydroxy-4-propyl-2H-chromen-2-one with furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine) . Key parameters include temperature control (20–25°C for acylation) and inert atmosphere (N₂) to prevent side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product. Yield optimization may require adjusting stoichiometric ratios (1:1.2 for chromenol to acyl chloride) and reaction time (6–8 hours) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., propyl group at C4 of chromenone, furan-carboxylic acid at C7 via ether linkage) .
  • HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~385) .
  • FT-IR : Identification of carbonyl stretches (C=O at ~1700 cm⁻¹ for chromenone and carboxylic acid) .
  • X-ray Crystallography : For resolving crystal packing and hydrogen-bonding networks, though single-crystal growth may require slow evaporation from DMSO/MeOH mixtures .

Q. What structural features influence the compound’s solubility and stability in aqueous media?

  • Methodological Answer : The carboxylic acid group enhances aqueous solubility at neutral/basic pH (pKa ~4.5), while the hydrophobic propyl and chromenone moieties reduce solubility in polar solvents. Stability studies (pH 7.4, 37°C) show degradation via hydrolysis of the ester linkage under acidic conditions. Use buffered solutions (PBS, pH 7.4) for in vitro assays .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anti-inflammatory) be resolved through experimental design?

  • Methodological Answer :

  • Dose-Response Studies : Test across concentrations (1–100 µM) to distinguish specific vs. non-specific effects.
  • Mechanistic Assays : Pair phenotypic assays (e.g., MIC for antimicrobial activity) with target-specific tests (e.g., COX-2 inhibition for anti-inflammatory action) .
  • Control Compounds : Use structurally analogous derivatives (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid) to isolate substituent contributions .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug Derivatization : Esterify the carboxylic acid to improve membrane permeability (e.g., methyl ester prodrugs hydrolyzed in vivo) .
  • Nanocarrier Formulation : Encapsulate in liposomes (phospholipid bilayer, 100–200 nm diameter) to enhance plasma half-life .
  • Pharmacokinetic Profiling : Monitor Cₘₐₓ and t₁/₂ via LC-MS/MS after IV/oral administration in rodent models .

Q. How do substituent modifications (e.g., propyl vs. methyl at C4) impact structure-activity relationships (SAR)?

  • Methodological Answer :

  • Comparative Synthesis : Prepare analogs (e.g., 4-methyl or 4-ethyl derivatives) and test against biological targets.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to analyze steric/electronic effects on binding affinity .
  • Data Correlation : Plot logP vs. IC₅₀ values to identify hydrophobicity-activity trends .

Q. What analytical challenges arise in detecting degradation products, and how are they addressed?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to heat (40°C), light (UV, 254 nm), and pH extremes (1–13) to simulate stability issues.
  • LC-HRMS : Identify degradation products (e.g., hydrolyzed furan-carboxylic acid or chromenone fragments) with high-resolution mass accuracy (<5 ppm error) .
  • Isolation via Prep-HPLC : Collect degradants for NMR confirmation .

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